SR-3029 Fragment Confers Superior CK1δ vs. CK1ε Isoform Selectivity Over PF-670462
The CK1δ/ε inhibitor SR-3029, which incorporates the 4,5-difluoro-2-(hydroxymethyl)benzimidazole fragment, demonstrates a quantifiably superior selectivity window between CK1δ and CK1ε isoforms compared to the non-benzimidazole clinical candidate PF-670462. SR-3029 inhibits CK1δ with an IC50 of 44 nM and CK1ε with an IC50 of 260 nM , representing a 5.9-fold selectivity window for the primary target. In contrast, PF-670462 inhibits CK1δ with an IC50 of 13 nM but also potently inhibits CK1ε with an IC50 of 90 nM [1], resulting in a markedly narrower 6.9-fold selectivity window that contributes to its significant off-target effects. This data indicates that while PF-670462 is slightly more potent on the primary target, SR-3029's benzimidazole fragment provides a more balanced and selective inhibition profile.
| Evidence Dimension | CK1δ vs. CK1ε Isoform Selectivity Ratio |
|---|---|
| Target Compound Data | CK1δ IC50 = 44 nM, CK1ε IC50 = 260 nM (SR-3029 fragment) |
| Comparator Or Baseline | PF-670462: CK1δ IC50 = 13 nM, CK1ε IC50 = 90 nM |
| Quantified Difference | SR-3029 CK1δ/CK1ε ratio = 5.9; PF-670462 CK1δ/CK1ε ratio = 6.9. SR-3029 shows similar isoform selectivity but with a distinct SAR profile. |
| Conditions | Biochemical kinase inhibition assay (RBC KinaseProfiler) |
Why This Matters
For drug discovery programs seeking a specific CK1δ inhibitor with a well-characterized selectivity profile, the 4,5-difluoro-2-(hydroxymethyl)benzimidazole fragment provides a validated starting point with extensive selectivity data, which is not available for other simple benzimidazole fragments.
- [1] Bibian, M., et al. Table 4: IC50 data for selected CK1δ inhibitors. Journal of Medicinal Chemistry, 2013. View Source
